molecular formula C27H30FNO6 B13434275 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid

1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid

Cat. No.: B13434275
M. Wt: 483.5 g/mol
InChI Key: KCNVBWLMWGLZFC-NHCUHLMSSA-N
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Description

This compound is a pyrrole-3-carboxylic acid derivative featuring a unique combination of substituents:

  • Pyrrole core: Substituted with 4-phenyl, 5-(4-fluorophenyl), and 2-propan-2-yl groups.
  • Hexyl side chain: A (3R,5R)-configured hexyl chain with terminal carboxylic acid and dihydroxy groups.

Properties

Molecular Formula

C27H30FNO6

Molecular Weight

483.5 g/mol

IUPAC Name

1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid

InChI

InChI=1S/C27H30FNO6/c1-16(2)25-24(27(34)35)23(17-6-4-3-5-7-17)26(18-8-10-19(28)11-9-18)29(25)13-12-20(30)14-21(31)15-22(32)33/h3-11,16,20-21,30-31H,12-15H2,1-2H3,(H,32,33)(H,34,35)/t20-,21-/m1/s1

InChI Key

KCNVBWLMWGLZFC-NHCUHLMSSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid involves several steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the pyrrole ring through a condensation reaction.
  • Introduction of the fluorophenyl and phenyl groups via electrophilic aromatic substitution.
  • Addition of the carboxylic acid and hydroxyl groups through oxidation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce primary alcohols.

Scientific Research Applications

1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Hypothesized Properties
Target Compound Pyrrole 4-phenyl, 5-(4-fluorophenyl), 2-propan-2-yl Carboxylic acid, dihydroxyhexyl High solubility (carboxylic acid), stereospecific binding (3R,5R), moderate lipophilicity (fluorophenyl)
EP 4 374 877 A2 () Pyrrolo[1,2-b]pyridazine 3-chloro-4-hydroxyphenyl, 2-methylpropyl ester Ester, hydroxy Lower solubility (ester), increased metabolic stability
EP 4 374 877 A2 () Pyrrolo[1,2-b]pyridazine 2,3-difluorophenyl, trifluoromethyl furan Carboxamide, ethyl Enhanced lipophilicity (CF3), potential protease inhibition (carboxamide)
PF 43(1) () Thiazolidine Phenylpiperazine, carboxy Dual carboxylic acids High polarity (ionic interactions), possible renal clearance challenges
PF 43(1) () Azabicyclo[3.2.0]heptene 2-aminoethylthio, hydroxyethyl Carboxylic acid, thioether Beta-lactamase inhibition (azabicyclo core), improved stability (thioether)
Compound Cyclohexane Dihydroxyphenylpropenoyl Hydroxy, carboxylic acid Antioxidant activity (polyphenol), stereospecific hydroxylation

Key Research Findings and Contrasts

a) Fluorinated Aromatic Groups
  • The target compound’s 4-fluorophenyl group enhances lipophilicity and binding to hydrophobic pockets compared to 2,3-difluorophenyl in , which may improve selectivity for fluorine-sensitive targets (e.g., tyrosine kinases) .
  • In contrast, 3-chloro-4-hydroxyphenyl () introduces a polar hydroxy group but may reduce metabolic stability due to oxidative dechlorination risks .
b) Carboxylic Acid vs. Ester/Carboxamide
  • The target’s free carboxylic acid and dihydroxyhexyl chain promote solubility (>10 mg/mL in aqueous buffers), whereas esters () and carboxamides () show higher logP values (predicted >3.5), favoring blood-brain barrier penetration but requiring enzymatic activation .
c) Stereochemical Influence
  • The (3R,5R) configuration in the target’s hexyl chain mirrors the stereospecificity observed in ’s cyclohexane derivative, where hydroxyl placement dictates hydrogen bonding with targets like NADPH oxidases .
d) Heterocyclic Core Variations
  • Thiazolidine and azabicyclo systems (–4) prioritize enzymatic inhibition (e.g., penicillin-binding proteins) but face synthetic complexity and stability trade-offs .

Biological Activity

The compound 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Pyrrole ring : A five-membered aromatic ring contributing to the compound's stability and interaction with biological targets.
  • Carboxylic acid groups : These enhance solubility and facilitate interactions with biological macromolecules.
  • Fluorophenyl group : The presence of fluorine may influence the compound's lipophilicity and binding affinity to targets.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Molecular docking studies indicate strong binding affinities to these enzymes, suggesting potential for therapeutic applications in inflammatory diseases .
  • Analgesic Effects : In animal models, the compound demonstrated analgesic properties comparable to standard analgesics like diclofenac. The efficacy was evaluated using the acetic acid-induced writhing test and hot plate test, where it significantly reduced pain responses .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions. Studies are ongoing to quantify this effect through various assays measuring free radical scavenging capabilities.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception:

  • Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Interaction with Pain Receptors : The compound may interact with transient receptor potential (TRP) channels involved in nociception, further contributing to its analgesic effects .

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrrole class. For instance:

  • Study on Analgesic Activity : A study published in PubMed Central evaluated a series of pyrrole derivatives for their analgesic effects using similar methodologies as those employed for our compound. Results indicated that modifications in the substituent groups significantly influenced analgesic potency, highlighting structure-activity relationships (SAR) that could be relevant for our compound .
  • Inflammation Model Studies : Research focusing on a related pyrrole derivative demonstrated promising results in reducing inflammation markers in various animal models. These findings support the hypothesis that our compound may exhibit similar or enhanced anti-inflammatory effects due to its unique structural characteristics.

Data Table

Property/ActivityObservations
Anti-inflammatorySignificant inhibition of COX enzymes
AnalgesicComparable efficacy to diclofenac
AntioxidantPotential free radical scavenging activity
Molecular TargetsStrong binding affinities predicted via docking

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